molecular formula C9H5F3N2O B2915031 5-(3,4,5-Trifluorophenyl)-1,3-oxazol-2-amine CAS No. 2229192-41-8

5-(3,4,5-Trifluorophenyl)-1,3-oxazol-2-amine

Cat. No.: B2915031
CAS No.: 2229192-41-8
M. Wt: 214.147
InChI Key: LRDIQWJXWQHJII-UHFFFAOYSA-N
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Description

5-(3,4,5-Trifluorophenyl)-1,3-oxazol-2-amine is a chemical compound that belongs to the class of oxazole derivatives This compound is characterized by the presence of a trifluorophenyl group attached to the oxazole ring, which imparts unique chemical and physical properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3,4,5-Trifluorophenyl)-1,3-oxazol-2-amine typically involves the reaction of 3,4,5-trifluoroaniline with glyoxal in the presence of an acid catalyst. The reaction proceeds through the formation of an intermediate Schiff base, which cyclizes to form the oxazole ring. The reaction conditions generally include:

    Reagents: 3,4,5-trifluoroaniline, glyoxal, acid catalyst (e.g., hydrochloric acid)

    Solvent: Ethanol or methanol

    Temperature: Room temperature to reflux

    Reaction Time: Several hours to overnight

Industrial Production Methods

For industrial-scale production, the process may be optimized to enhance yield and purity. This could involve the use of continuous flow reactors, automated control of reaction parameters, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

5-(3,4,5-Trifluorophenyl)-1,3-oxazol-2-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxazole N-oxides.

    Reduction: Reduction reactions can convert the oxazole ring to more saturated heterocycles.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the trifluorophenyl ring.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.

    Substitution: Halogenating agents (e.g., N-bromosuccinimide) or nucleophiles (e.g., amines, thiols).

Major Products

    Oxidation: Oxazole N-oxides

    Reduction: Saturated heterocycles

    Substitution: Halogenated or nucleophile-substituted derivatives

Scientific Research Applications

5-(3,4,5-Trifluorophenyl)-1,3-oxazol-2-amine has been explored for various scientific research applications:

Mechanism of Action

The mechanism of action of 5-(3,4,5-Trifluorophenyl)-1,3-oxazol-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. For example, in anticancer research, the compound has been shown to inhibit tubulin polymerization, thereby disrupting the microtubule network essential for cell division . This leads to cell cycle arrest and apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

  • 5-(3,4,5-Trifluorophenyl)-1,3,4-oxadiazol-2-amine
  • 3,4,5-Trifluorophenylboronic acid
  • 3,4,5-Trifluorophenyl-substituted difluoroboron compounds

Uniqueness

5-(3,4,5-Trifluorophenyl)-1,3-oxazol-2-amine is unique due to its specific trifluorophenyl substitution pattern, which imparts distinct electronic properties. This makes it particularly valuable in applications requiring high chemical stability and specific reactivity profiles, such as in the development of pharmaceuticals and advanced materials .

Biological Activity

5-(3,4,5-Trifluorophenyl)-1,3-oxazol-2-amine is a fluorinated compound that has garnered attention due to its potential biological activities, particularly in the field of medicinal chemistry. This article explores its synthesis, biological properties, and implications for therapeutic applications based on diverse research findings.

  • IUPAC Name : 5-(3,4,5-trifluorophenyl)oxazol-2-amine
  • CAS Number : 2229192-41-8
  • Molecular Formula : C9H7F3N2O
  • Molecular Weight : 220.16 g/mol

Synthesis

The synthesis of this compound involves several steps typically including the formation of the oxazole ring followed by the introduction of the trifluorophenyl group. The detailed synthetic pathway can vary but generally follows established protocols for synthesizing oxazole derivatives.

Antiproliferative Effects

Research indicates that compounds with similar structures exhibit significant antiproliferative activity against various cancer cell lines. For instance, fluorinated derivatives have shown promising results against breast and lung cancer cell lines. The specific antiproliferative activity of this compound has not been extensively documented; however, related studies suggest potential efficacy in inhibiting tumor growth through mechanisms that may involve apoptosis or cell cycle arrest.

Case Studies and Research Findings

StudyFindings
Monash University Study (2008) Investigated fluorinated compounds and their antiproliferative effects against breast and lung cancer cells. Similar structures showed significant inhibition of cancer cell growth.
2015 Research on Triazolo Compounds Focused on fluorinated derivatives with anticancer properties. Suggested that structural modifications can enhance biological activity against cancer cells.

Safety and Toxicology

Safety assessments are crucial for any pharmaceutical compound. The compound is categorized with standard safety precautions due to its chemical properties. Toxicological studies are necessary to ascertain its safety profile before clinical applications.

Properties

IUPAC Name

5-(3,4,5-trifluorophenyl)-1,3-oxazol-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5F3N2O/c10-5-1-4(2-6(11)8(5)12)7-3-14-9(13)15-7/h1-3H,(H2,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LRDIQWJXWQHJII-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1F)F)F)C2=CN=C(O2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5F3N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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